

Staining Enterochromaffin Cells with Fast Blue B Salt: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fast Blue B Salt*

Cat. No.: *B8081396*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterochromaffin (EC) cells are a specialized type of enteroendocrine cell scattered throughout the gastrointestinal (GI) epithelium.^{[1][2]} Constituting less than 1% of the total intestinal epithelial cells, they are the primary source of the body's serotonin (5-hydroxytryptamine or 5-HT), producing over 90% of the total.^{[3][4]} This gut-derived serotonin is a critical signaling molecule involved in the regulation of a wide array of physiological processes, including intestinal motility, secretion, sensation, and inflammation. Dysregulation of EC cell function and serotonin signaling has been implicated in various gastrointestinal disorders, such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD).

Histochemical identification and quantification of EC cells are crucial for understanding their role in health and disease. While immunohistochemistry (IHC) using antibodies against serotonin is a common and specific method, classical histochemical techniques can also provide valuable insights. One such historical method involves the use of diazonium salts, which undergo an azo-coupling reaction with phenolic compounds like serotonin. **Fast Blue B Salt**, a stable diazonium salt, can be utilized for this purpose. The reaction of **Fast Blue B Salt** with the phenol group of serotonin results in the formation of a distinctly colored, insoluble azo dye at the site of the EC cells.

These application notes provide a detailed protocol for the histochemical staining of enterochromaffin cells using **Fast Blue B Salt**, adapted from established diazonium reaction

methodologies. While specific quantitative data for Fast Blue B staining is not widely available, this document includes reference data on EC cell density obtained through immunohistochemistry to aid in the interpretation of staining results.

Principle of the Method

The staining of enterochromaffin cells with **Fast Blue B Salt** is based on the chemical principle of an azo-coupling reaction. Serotonin (5-hydroxytryptamine), which is present in high concentrations within the secretory granules of EC cells, is a phenolic compound. In an alkaline environment, the hydroxyl group of the serotonin molecule becomes activated, allowing it to react with a diazonium salt. **Fast Blue B Salt**, a diazonium compound, couples with serotonin to form a colored azo dye precipitate. This reaction allows for the visualization of serotonin-containing EC cells within tissue sections.

Quantitative Data Summary

The density and distribution of enterochromaffin cells can vary significantly along the gastrointestinal tract. The following table summarizes representative quantitative data on EC cell density in different regions of the human gut, as determined by immunohistochemical staining for serotonin. This data is provided as a reference for expected cell densities.

Gastrointestinal Region	EC Cell Density (cells/mm ²)	Method of Quantification	Reference
Gastric Oxyntic Mucosa	12.9 (in controls)	Immunohistochemistry (anti-serotonin)	[5]
Duodenum	~15% of 5-HT cells contain CCK	Immunohistochemistry	[3]
Colon	Not specified	Immunohistochemistry	[3]

Experimental Protocols

Protocol: Staining of Enterochromaffin Cells with Fast Blue B Salt

This protocol is adapted from the general methodology for diazonium reactions for enterochromaffin cells.

Materials:

- Fixative: 10% Neutral Buffered Formalin (NBF)
- Tissue Samples: Paraffin-embedded sections (5 μ m) of gastrointestinal tissue
- Reagents:
 - **Fast Blue B Salt** (C.I. 37235)
 - 0.1 M Phosphate Buffer, pH 7.4
 - Mayer's Hematoxylin (or other suitable nuclear counterstain)
 - Xylene
 - Ethanol (absolute, 95%, 70%)
 - Distilled water
 - Resinous mounting medium

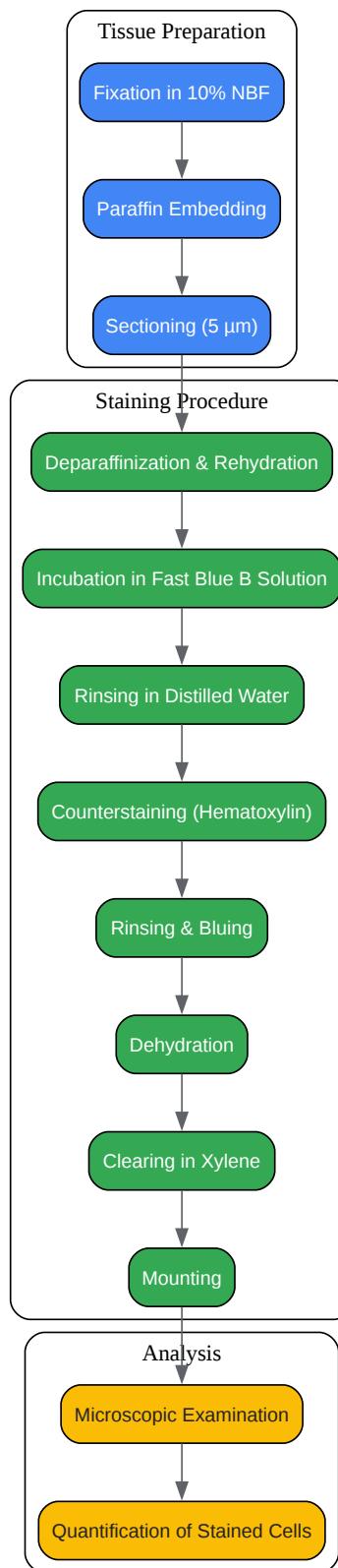
Equipment:

- Microscope slides
- Coplin jars or staining dishes
- Microscope
- Fume hood

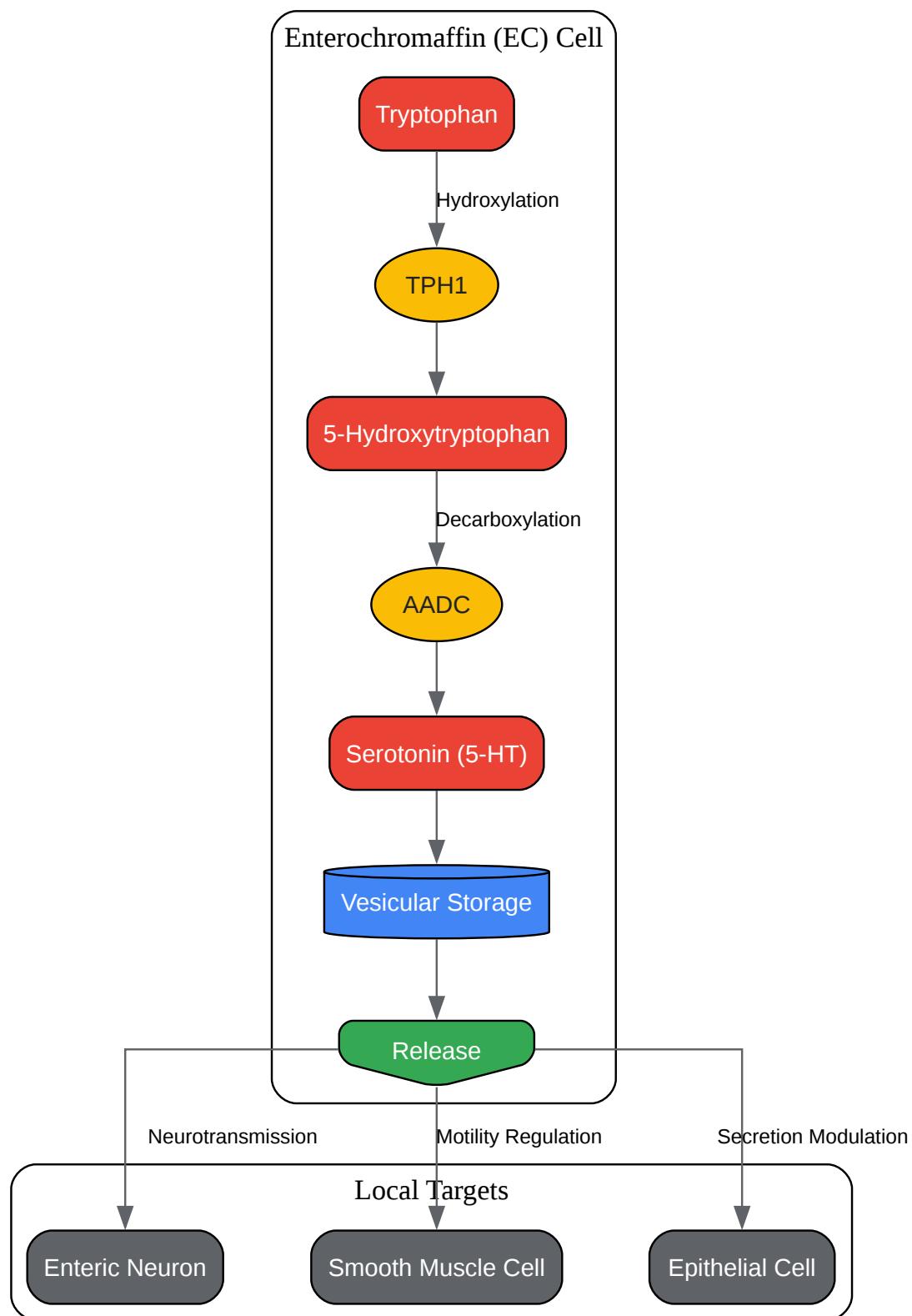
Procedure:

- Deparaffinization and Rehydration:

1. Immerse slides in two changes of xylene for 5 minutes each.
2. Transfer slides through two changes of absolute ethanol for 3 minutes each.
3. Transfer slides through two changes of 95% ethanol for 3 minutes each.
4. Rinse slides in 70% ethanol for 3 minutes.
5. Rinse slides in running tap water for 5 minutes.
6. Finally, rinse in distilled water.


- Staining Solution Preparation (prepare fresh):
 1. Dissolve 1 mg of **Fast Blue B Salt** in 1 ml of 0.1 M Phosphate Buffer, pH 7.4.
 2. Mix well until the salt is completely dissolved. The solution should be prepared immediately before use.
- Staining:
 1. Incubate the rehydrated tissue sections in the freshly prepared **Fast Blue B Salt** solution for 2-5 minutes at room temperature.
 2. Rinse the slides thoroughly in several changes of distilled water.
- Counterstaining:
 1. Stain the sections with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.
 2. "Blue" the sections by rinsing in running tap water for 5-10 minutes.
- Dehydration and Mounting:
 1. Dehydrate the sections through graded alcohols: 70% ethanol (1 minute), 95% ethanol (2 changes, 1 minute each), and absolute ethanol (2 changes, 2 minutes each).
 2. Clear the sections in two changes of xylene for 3 minutes each.

3. Mount the coverslip with a resinous mounting medium.


Expected Results:

- Enterochromaffin Cells: Granules within the cytoplasm will be stained a distinct blue or violet color.
- Nuclei: Blue (if counterstained with Hematoxylin).
- Background: Colorless to pale yellow.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for staining enterochromaffin cells with **Fast Blue B Salt**.

[Click to download full resolution via product page](#)

Caption: Serotonin synthesis and release pathway in an enterochromaffin cell.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Enterochromaffin cell - Wikipedia [en.wikipedia.org]
- 2. A Focus on Enterochromaffin Cells among the Enteroendocrine Cells: Localization, Morphology, and Role | MDPI [mdpi.com]
- 3. Heterogeneity of enterochromaffin cells within the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stratification of enterochromaffin cells by single-cell expression analysis [elifesciences.org]
- 5. Enterochromaffin cell density in the gastric mucosa of patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Staining Enterochromaffin Cells with Fast Blue B Salt: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8081396#staining-enterochromaffin-cells-with-fast-blue-b-salt>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com